molecular formula C17H14F3N3O2 B11935402 4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate

4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate

Cat. No.: B11935402
M. Wt: 349.31 g/mol
InChI Key: AGIZBVFPOAKOGP-UHFFFAOYSA-N
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Description

Lansoprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole involves several key steps. One common method starts with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form a thioether intermediate. This intermediate is then oxidized using hydrogen peroxide to yield lansoprazole .

Industrial Production Methods

In industrial settings, the preparation of lansoprazole can involve the use of milder alkali such as sodium carbonate instead of sodium hydroxide. Additionally, a combination of cumene hydroperoxide and tetraisopropyl titanate can be used as an antioxidant to replace m-chloroperoxybenzoic acid, making the oxidation process more controllable and increasing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lansoprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major product of these reactions is lansoprazole itself, with potential by-products including sulfone and pyridine oxide impurities .

Scientific Research Applications

Lansoprazole has a wide range of scientific research applications:

Mechanism of Action

Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding to the enzyme, lansoprazole effectively blocks acid secretion, providing relief from acid-related disorders .

Comparison with Similar Compounds

While all these compounds share a similar mechanism of action, lansoprazole is unique in its specific chemical structure and pharmacokinetic properties . For example:

    Omeprazole: Similar in function but has a different chemical structure and slightly different pharmacokinetics.

    Pantoprazole: Also a proton pump inhibitor, but with different pharmacokinetic properties and potential side effects.

    Esomeprazole: The S-isomer of omeprazole, offering slightly different efficacy and side effect profiles.

Lansoprazole’s unique structure allows for specific interactions with the H+/K+ ATPase enzyme, making it a valuable option in the treatment of acid-related disorders.

Properties

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C17H14F3N3O2/c1-10-13(21-7-6-15(10)25-9-17(18,19)20)8-14(24)16-22-11-4-2-3-5-12(11)23-16/h2-7H,8-9H2,1H3,(H,22,23)

InChI Key

AGIZBVFPOAKOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CC(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

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